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  • Product: 4-Fluoro-3-iodobenzamide
  • CAS: 1261572-29-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic and Physicochemical Characterization of 4-fluoro-3-iodobenzamide

Introduction In the landscape of modern drug discovery and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive characterization of 4-fluoro-3-iodobenzamide, a halogenated aromatic amide. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific rationale for the experimental choices made. The protocols and data interpretation strategies outlined herein are designed to serve as a robust framework for the analysis of this and structurally related compounds, ensuring scientific integrity and reproducibility.

The structure of 4-fluoro-3-iodobenzamide, with its unique substitution pattern on the benzene ring, presents an interesting case for spectroscopic analysis. The interplay of the electron-withdrawing fluorine and iodine atoms, along with the amide functionality, creates a distinct electronic environment that is reflected in its spectral and physicochemical properties. This guide will navigate the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a complete and validated profile of this molecule.

Physicochemical Properties

A foundational understanding of a molecule's basic physicochemical properties is essential before embarking on more complex spectroscopic analysis. These properties influence everything from solvent selection for NMR to potential formulation strategies in drug development.

PropertyValueSource
CAS Number 1261572-29-5N/A
Molecular Formula C₇H₅FINO[1]
Molecular Weight 265.02 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not available. Expected to be a solid at room temperature.N/A
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 4-fluoro-3-iodobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Analysis

The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of high-purity 4-fluoro-3-iodobenzamide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good starting point for benzamides due to its excellent solubilizing power.[2][3][4]

  • Once fully dissolved, transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[4][5]

  • The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[6][7]

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard one-dimensional proton NMR.

  • Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (dependent on concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

3. ¹³C NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Proton-decoupled one-dimensional carbon NMR.

  • Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

    • Relaxation Delay (d1): 2-5 seconds.

4. ¹⁹F NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine-capable probe.

  • Experiment: Proton-decoupled one-dimensional fluorine NMR.

  • Parameters:

    • Spectral Width: A wide range should be initially set (e.g., -50 to -200 ppm) and then narrowed based on the observed signal.

    • Number of Scans: 64-256.

    • Relaxation Delay (d1): 1-2 seconds.

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the ¹H NMR spectrum of 4-fluoro-3-iodobenzamide is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will appear as two broad singlets that may exchange with D₂O.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-Coupling (Hz)
~8.2-8.4d1HH-2J(H-2, H-6) ≈ 2.0
~7.8-8.0dd1HH-6J(H-6, F-4) ≈ 8.0, J(H-6, H-2) ≈ 2.0
~7.4-7.6t1HH-5J(H-5, H-6) ≈ 8.5, J(H-5, F-4) ≈ 8.5
~7.5 and ~8.0br s2H-CONH₂N/A

Causality Behind the Predictions:

  • H-2: This proton is ortho to the iodine and the amide group. The deshielding effect of the iodine and the anisotropy of the carbonyl group will shift it downfield. It will appear as a doublet due to coupling with H-6.

  • H-6: This proton is ortho to the fluorine and meta to the iodine and amide groups. It will experience coupling to both H-5 and the fluorine atom, resulting in a doublet of doublets.

  • H-5: This proton is ortho to H-6 and meta to the fluorine. It will appear as a triplet due to similar coupling constants with H-6 and the fluorine atom.

  • Amide Protons: These protons are typically broad due to quadrupolar relaxation of the adjacent nitrogen atom and can exhibit restricted rotation around the C-N bond, sometimes appearing as two separate broad signals.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The carbons directly attached to fluorine and iodine will show characteristic shifts and, in the case of the fluorine-bearing carbon, a large one-bond coupling constant (¹JCF).

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentPredicted J-Coupling (Hz)
~165-168C=ON/A
~160-163 (d)C-4¹J(C-F) ≈ 240-260
~140-143C-2N/A
~135-138C-6N/A
~130-133 (d)C-1²J(C-F) ≈ 20-25
~118-121 (d)C-5²J(C-F) ≈ 20-25
~95-98C-3N/A

Rationale for Assignments:

  • C=O: The carbonyl carbon of the amide will be in the typical downfield region for this functional group.

  • C-4: The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet with a large C-F coupling constant.

  • C-3: The carbon bearing the iodine atom will be shifted upfield due to the "heavy atom effect".

  • C-1, C-2, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents. Carbons C-1 and C-5 will show smaller two-bond C-F couplings.

Predicted ¹⁹F NMR Spectrum and Interpretation

The proton-decoupled ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. In a proton-coupled spectrum, this signal would be split by the neighboring protons.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityPredicted J-Coupling (Hz)
~ -110 to -120ddJ(F-4, H-5) ≈ 8.5, J(F-4, H-6) ≈ 8.0

Justification: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The presence of the electron-withdrawing iodine and amide groups will influence the exact position of the signal within the typical range for aryl fluorides.[8][9][10]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structural features.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Predicted Mass Spectrum and Fragmentation Pattern

Under EI-MS conditions, 4-fluoro-3-iodobenzamide is expected to show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of the amide group and the halogen atoms.

Predicted Fragmentation:

m/zIon
265[M]⁺˙ (Molecular Ion)
248[M - NH₂]⁺
220[M - NH₂ - CO]⁺
138[M - I]⁺
121[M - I - NH₂]⁺
93[M - I - NH₂ - CO]⁺
77[C₆H₅]⁺

Fragmentation_Pathway

Caption: Predicted EI-MS fragmentation pathway for 4-fluoro-3-iodobenzamide.

Interpretation of Fragmentation:

  • The molecular ion peak at m/z 265 confirms the molecular weight of the compound.

  • Loss of the amino radical (•NH₂) to give the acylium ion at m/z 248 is a common fragmentation pathway for primary amides.

  • Subsequent loss of carbon monoxide (CO) from the acylium ion yields the aryl cation at m/z 220.

  • The C-I bond is weaker than the C-F bond, so the loss of an iodine radical (•I) to form the ion at m/z 138 is a likely fragmentation step.

  • Further fragmentation of the iodine-depleted ion can lead to the smaller fragments observed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

  • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

2. Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3150N-H stretch (asymmetric and symmetric)Amide (-CONH₂)
~1660C=O stretch (Amide I)Amide (-CONH₂)
~1620N-H bend (Amide II)Amide (-CONH₂)
1600-1450C=C stretchAromatic ring
~1250C-N stretchAmide (-CONH₂)
~1100-1000C-F stretchAryl-Fluoride
~800-600C-I stretchAryl-Iodide

Significance of Key Bands:

  • The two distinct N-H stretching bands are characteristic of a primary amide.

  • The strong absorption around 1660 cm⁻¹ for the C=O stretch (Amide I band) is a definitive indicator of the amide functional group.

  • The presence of absorptions in the C-F and C-I stretching regions provides further evidence for the halogen substituents.

Conclusion

The comprehensive characterization of 4-fluoro-3-iodobenzamide requires a multi-faceted analytical approach. This guide has detailed the necessary experimental protocols and provided a predictive framework for the interpretation of NMR, MS, and IR spectroscopic data. By systematically applying these methodologies, researchers can confidently elucidate the structure, confirm the identity, and establish the purity of this and other novel chemical entities. The principles of causality behind spectral interpretation, grounded in the electronic and structural features of the molecule, are essential for transforming raw data into reliable scientific knowledge. This self-validating system of analysis ensures the trustworthiness and integrity of the characterization process, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

Characterization_Workflow

Caption: Integrated workflow for the synthesis and characterization of 4-fluoro-3-iodobenzamide.

References

  • Chemsrc. 4-fluoro-3-iodobenzamide | CAS#:1261572-29-5. Available at: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Taylor & Francis Online. FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido)-5,6,7,8-Tetrahydro-5,8-methanoiso-quinolines And Related Compounds. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • PubChem. 1-Fluoro-3-iodobenzene. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Available at: [Link]

  • RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • University of California, San Diego. 19F NMR Reference Standards. Available at: [Link]

Sources

Exploratory

The Strategic Utility of 4-Fluoro-3-Iodobenzamide in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the realm of modern organic synthesis and medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 4-Fluoro-3-iodobenzamide represents a highly privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 4-Fluoro-3-iodobenzamide represents a highly privileged scaffold characterized by its dual, orthogonally reactive halogen centers. By pairing a soft, highly polarizable iodine atom with a hard, intensely electronegative fluorine atom on an electron-deficient benzamide core, this molecule allows chemists to execute complex, multi-step functionalizations with absolute chemoselectivity. This technical guide explores the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and highlights its critical role in contemporary oncology and radiochemistry.

Electronic Properties and Orthogonal Reactivity

The synthetic power of 4-fluoro-3-iodobenzamide lies in the distinct electronic and steric microenvironments of its halogens. The molecule is primed for orthogonal functionalization—the ability to react at one specific site without protecting or altering the other.

  • The C-I Bond (Meta Position): Iodine is a large, polarizable atom with a low bond dissociation energy. It is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)), making it the exclusive site for cross-coupling reactions[1].

  • The C-F Bond (Para Position): Fluorine forms an exceptionally strong bond with carbon and is inert to standard transition-metal insertion. However, its extreme electronegativity, combined with the electron-withdrawing nature of the adjacent carboxamide group (via −M and −I effects), highly activates the para-position toward Nucleophilic Aromatic Substitution (SNAr).

OrthogonalReactivity Core 4-Fluoro-3-iodobenzamide (Bifunctional Scaffold) CI_Bond C-I Bond (Soft, Polarizable) Core->CI_Bond Oxidative Addition CF_Bond C-F Bond (Hard, Electronegative) Core->CF_Bond Nucleophilic Attack Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) CI_Bond->Pd_Coupling Chemoselective SNAr_Rxn Nucleophilic Aromatic Substitution (SNAr with Amines/Thiols) CF_Bond->SNAr_Rxn Activated by Amide Product1 C-Alkylated/Arylated Fluorobenzamide Pd_Coupling->Product1 Product2 C-Aminated/Alkoxylated Iodobenzamide SNAr_Rxn->Product2

Diagram 1: The orthogonal reactivity pathways of 4-fluoro-3-iodobenzamide.

Mechanism I: Transition-Metal Catalyzed Cross-Coupling

Mechanistic Causality

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the active Pd(0) catalyst must insert into a carbon-halogen bond. Because the C-I bond is significantly weaker (~238 kJ/mol) than the C-F bond (~536 kJ/mol), the oxidative addition occurs exclusively at the iodine center. This absolute chemoselectivity allows for the installation of complex aryl, alkyl, or alkynyl groups while preserving the SNAr-active fluorine for late-stage modification[2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 4-Fluoro-3-iodobenzamide TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Release

Diagram 2: Catalytic cycle of Suzuki-Miyaura coupling highlighting C-I specific oxidative addition.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the meta-position while leaving the C-F bond intact. Causality of Reagents: Pd(dppf)Cl2​ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and preventing off-target side reactions. K2​CO3​ acts as a mild base to activate the boronic acid without hydrolyzing the primary amide.

  • Preparation: In an oven-dried Schlenk flask, combine 4-fluoro-3-iodobenzamide (1.0 eq), aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment (preventing homocoupling).

  • Solvent Introduction: Inject a degassed mixture of 1,4-dioxane/ H2​O (4:1 v/v). The water is crucial for dissolving the base and forming the reactive boronate complex.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

  • Validation System: Monitor via TLC (UV active). The disappearance of the heavy iodine atom causes a distinct shift in the Rf​ value. Quench with water, extract with EtOAc, and confirm the preservation of the C-F bond via 19F NMR (a single peak around -115 ppm) and LC-MS.

Mechanism II: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

Contrary to cross-coupling, SNAr does not rely on bond weakness. Fluorine is the optimal leaving group for SNAr because its extreme electronegativity drastically lowers the activation energy for the rate-determining step: the attack of the nucleophile to form the anionic Meisenheimer complex. The para-carboxamide group acts as an essential electron sink, stabilizing this intermediate before the rapid elimination of the fluoride ion.

SNArMechanism Reactant 4-Fluoro-3-iodobenzamide + Nucleophile (Nu-) Attack Rate-Determining Step: Nucleophilic Attack at C-F Reactant->Attack Meisenheimer Meisenheimer Complex (Stabilized by -CONH2) Attack->Meisenheimer Elimination Fast Step: Fluoride (F-) Elimination Meisenheimer->Elimination Product Substituted Benzamide (Nu replaces F) Elimination->Product

Diagram 3: Logical flow of the SNAr addition-elimination mechanism at the C-F bond.

Self-Validating Protocol: SNAr with Secondary Amines

Objective: Displace the fluorine atom with an amine nucleophile to generate a novel pharmacological scaffold. Causality of Reagents: DMF is chosen as a polar aprotic solvent; it solvates the nucleophile without hydrogen-bonding to it, maximizing nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the generated HF, driving the equilibrium forward without competing for the electrophilic carbon.

  • Preparation: Dissolve 4-fluoro-3-iodobenzamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the secondary amine (2.0 eq) followed by DIPEA (2.5 eq).

  • Reaction: Stir the mixture at 100°C for 12 hours under a nitrogen atmosphere.

  • Validation System: The formation of the Meisenheimer complex often triggers a transient color change (yellow/orange) in the solution. Upon completion, LC-MS validation will show a mass shift corresponding to the exact mass of the nucleophile minus the mass of fluorine ( [M−19+Nu]+ ).

Applications in Drug Discovery and Radiochemistry

The orthogonal reactivity of 4-fluoro-3-iodobenzamide makes it highly sought after in both targeted oncology and molecular imaging.

Targeted Oncology: ROR1 Inhibitors

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a critical therapeutic target in various malignancies. In the rational design of small-molecule ROR1 inhibitors, 4-fluoro-3-iodobenzamide is utilized to construct 1-methyl-3-(pyridin-3-yl)-1H-indol derivatives. By leveraging Suzuki couplings and Buchwald–Hartwig aminations at the iodine center, researchers can rapidly generate structure-activity relationship (SAR) libraries, yielding lead candidates with superior binding affinity ( KD​ = 30.4 nM) and enhanced target selectivity[2].

Molecular Imaging: Bimodal Prosthetic Groups (PET/SPECT)

In radiochemistry, the scaffold is the foundation for, a breakthrough bimodal prosthetic group[3].

  • Radioiodination: The iodine atom can be exchanged for 125I or 131I for SPECT imaging and targeted radionuclide therapy[4].

  • Radiofluorination: The fluorine atom can be exchanged for 18F via nucleophilic substitution for high-resolution Positron Emission Tomography (PET)[4]. When conjugated to peptides targeting melanin or αv​β3​ integrins, these radiotracers demonstrate exceptional in vivo stability and high tumor-to-body contrast ratios in melanoma models[5].

Quantitative Data Summary

The following table summarizes the divergent physical and chemical properties that dictate the behavior of the two reactive sites on the 4-fluoro-3-iodobenzamide scaffold.

PropertyC-I Bond (Meta Position)C-F Bond (Para Position)
Bond Dissociation Energy ~238 kJ/mol~536 kJ/mol
Electronegativity (Pauling Scale) 2.66 (Soft, Polarizable)3.98 (Hard, Electron-withdrawing)
Primary Reactivity Pathway Oxidative Addition (Transition Metals)Nucleophilic Attack (SNAr)
Preferred Reagents Pd(0), Cu(I) catalysts, Boronic acidsAmines, Alkoxides, Thiols
Strategic Role in Synthesis Scaffold extension (C-C, C-N coupling)Late-stage functionalization / Radiolabeling

Conclusion

4-Fluoro-3-iodobenzamide is far more than a simple aromatic building block; it is a precisely engineered chemical tool. By understanding the causal mechanisms governing its orthogonal reactivity—specifically the low dissociation energy of the C-I bond and the extreme electronegativity of the C-F bond—chemists can deploy it to construct highly complex molecular architectures. Whether utilized in the synthesis of next-generation ROR1 kinase inhibitors or cutting-edge bimodal PET/SPECT radiotracers, its strategic utility remains unparalleled in modern drug development.

References

  • Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. ACS Medicinal Chemistry Letters, ACS Publications.[Link]

  • Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine, SNMMI.[Link]

Sources

Foundational

A Guide to the Crystallographic Analysis of 4-Fluoro-3-iodobenzamide: A Predictive and Methodological Approach

Foreword: As a Senior Application Scientist, it is paramount to acknowledge the current state of research. As of the writing of this guide, a definitive, experimentally determined crystal structure for 4-fluoro-3-iodoben...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: As a Senior Application Scientist, it is paramount to acknowledge the current state of research. As of the writing of this guide, a definitive, experimentally determined crystal structure for 4-fluoro-3-iodobenzamide has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. This guide, therefore, takes a unique and practical approach. It will serve as an in-depth technical manual for researchers, scientists, and drug development professionals on how to determine and analyze the crystallographic structure of 4-fluoro-3-iodobenzamide. By leveraging data from structurally similar compounds, this document will provide a comprehensive, predictive, and methodological framework, from synthesis to final structural elucidation and its implications for drug design.

The Significance of Halogenated Benzamides in Medicinal Chemistry

Halogenated benzamides are a cornerstone in modern drug discovery. The incorporation of halogens, such as fluorine and iodine, into the benzamide scaffold can significantly modulate a molecule's physicochemical properties. Fluorine, for instance, can enhance metabolic stability and binding affinity, while the larger iodine atom can introduce specific interactions, such as halogen bonding, and serve as a useful handle for further synthetic modifications.[1] This class of compounds has shown significant promise, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair and a key target in oncology.[1] Understanding the precise three-dimensional arrangement of atoms in 4-fluoro-3-iodobenzamide is therefore crucial for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful crystallographic analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

A plausible route to 4-fluoro-3-iodobenzamide would involve the amidation of the corresponding benzoic acid or its activated derivative. A general and robust protocol is outlined below:

Experimental Protocol: Synthesis of 4-Fluoro-3-iodobenzamide

  • Starting Material: 4-Fluoro-3-iodobenzoic acid.

  • Activation: The carboxylic acid can be converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Amidation: The crude acyl chloride is then reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through an appropriate solvent, to form the primary amide.

  • Purification: The crude 4-fluoro-3-iodobenzamide product should be purified to the highest possible degree to facilitate crystallization. Common purification techniques include recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography on silica gel.

The progress of the reaction and the purity of the final product should be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Crystallization Strategies

Growing diffraction-quality single crystals is often the most challenging step. A variety of techniques should be explored systematically:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can be guided by the solubility of the compound.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. This gradual change in solvent composition can promote slow crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

A systematic screening of different solvents and crystallization techniques is highly recommended.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement in a crystalline solid.

The Experimental Workflow

The following diagram illustrates the typical workflow for an SC-XRD experiment:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-fluoro-3-iodobenzamide Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation intermolecular_interactions cluster_interactions Potential Intermolecular Interactions 4-fluoro-3-iodobenzamide 4-fluoro-3-iodobenzamide N-H...O Hydrogen Bonds N-H...O Hydrogen Bonds 4-fluoro-3-iodobenzamide->N-H...O Hydrogen Bonds Halogen Bonding (I...O/N) Halogen Bonding (I...O/N) 4-fluoro-3-iodobenzamide->Halogen Bonding (I...O/N) π-π Stacking π-π Stacking 4-fluoro-3-iodobenzamide->π-π Stacking C-H...O/F Interactions C-H...O/F Interactions 4-fluoro-3-iodobenzamide->C-H...O/F Interactions

Sources

Exploratory

Comprehensive Technical Profiling of 4-Fluoro-3-iodobenzamide: Physicochemical Properties, Synthetic Methodologies, and Advanced Applications

Executive Summary In the landscape of modern medicinal chemistry and radiopharmaceutical design, halogenated building blocks serve as critical nodes for structural diversification. 4-Fluoro-3-iodobenzamide is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and radiopharmaceutical design, halogenated building blocks serve as critical nodes for structural diversification. 4-Fluoro-3-iodobenzamide is a highly versatile, dual-halogenated aromatic compound that has gained significant traction in the synthesis of targeted kinase inhibitors and molecular imaging probes[1][2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental protocols, serving as a definitive guide for drug development professionals.

Physicochemical Profiling and Structural Causality

The utility of 4-fluoro-3-iodobenzamide stems directly from the synergistic electronic and steric effects of its substituents. The quantitative data defining this molecule is summarized in Table 1 below.

Table 1: Physicochemical and Structural Parameters

PropertyValueAnalytical Significance
Molecular Formula C₇H₅FINO[1]Dictates baseline mass and isotopic distribution.
Molecular Weight 265.02 g/mol [1]Critical for stoichiometric calculations and MS tuning.
CAS Number 1261572-29-5[1]Primary identifier for inventory and regulatory compliance.
SMILES String O=C(N)C1=CC=C(F)C(I)=C1[4]Enables in silico docking and cheminformatics modeling.
MDL Number MFCD18396922[4]Cross-reference identifier for chemical databases.
Physical State Solid (White to off-white)[2]Indicates crystalline nature; requires dissolution in polar aprotic solvents (e.g., DMF, DMSO).
Causality of Halogenation

The strategic placement of halogens on the benzamide core is not arbitrary; it is an exercise in rational drug design:

  • The 4-Fluoro Substituent: Fluorine is the most electronegative element, yet it is sterically similar to hydrogen. Placing it at the para position relative to the amide group drastically increases the metabolic stability of the molecule by blocking cytochrome P450-mediated aromatic oxidation[2][3]. Furthermore, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups, enhancing membrane permeability.

  • The 3-Iodo Substituent: Iodine provides a highly polarizable, weak C–I bond (bond dissociation energy ~238 kJ/mol). This makes the meta position an ideal, highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. In radiochemistry, this site allows for direct isotopic exchange with radiohalogens[3].

Applications in Oncology: ROR1 Inhibitor Development

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a compelling target in oncology due to its critical role in cancer malignancy and tumor survival[2]. 4-Fluoro-3-iodobenzamide derivatives have been successfully utilized as core scaffolds to synthesize highly selective small-molecule ROR1 inhibitors, such as 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives[2].

By occupying the canonical kinase hinge pocket, these derivatives form critical hydrogen bonds with residues like Glu523 and Asp633, effectively shutting down downstream oncogenic signaling[2].

ROR1_Pathway Inhibitor 4-Fluoro-3-iodobenzamide Derivatives ROR1 ROR1 Receptor Inhibitor->ROR1 Inhibits PI3K PI3K ROR1->PI3K NFKB NF-κB ROR1->NFKB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Tumor Tumor Survival & Proliferation mTOR->Tumor NFKB->Tumor

Fig 1: ROR1 downstream signaling pathway disrupted by 4-fluoro-3-iodobenzamide derivatives.

Applications in Molecular Imaging: PET Radiotracers

Beyond traditional pharmacophores, the benzamide scaffold possesses an inherent affinity for melanin, making it a prime candidate for targeting pigmented melanomas[3].

  • Direct Radiolabeling: The iodine atom can be substituted with ¹⁸F or ¹²⁵I to create Positron Emission Tomography (PET) or SPECT probes. For instance, ¹⁸F-labeled N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamide exhibits exceptional in vivo stability and rapid tumor uptake[3].

  • Prosthetic Groups: The derivative tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB) has been developed as a bimodal prosthetic group. It allows for the selective radiofluorination or radioiodination of bioactive peptides without interfering with their biological activity, enabling high-contrast PET imaging of tumors[5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Amide Bond Formation via HATU Activation

This protocol describes the synthesis of complex amides starting from 4-fluoro-3-iodobenzoic acid, a common precursor to 4-fluoro-3-iodobenzamide derivatives[2].

  • Causality of Reagent Choice: HATU is selected over traditional carbodiimides (like EDCI or DCC) because it generates an HOAt active ester. This intermediate is highly reactive toward sterically hindered amines and drastically suppresses racemization, which is vital for maintaining the stereochemical integrity of complex pharmaceutical intermediates[2].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 g (3.8 mmol) of 4-fluoro-3-iodobenzoic acid in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere at room temperature (rt). Add 1.7 g (4.5 mmol) of HATU.

  • Base Addition: Stir the mixture for 30 minutes to ensure complete formation of the active ester.

  • Amidation: Dropwise, add a solution containing the target amine (3.9 mmol) and 0.5 g (3.8 mmol) of N,N-Diisopropylethylamine (DIPEA) dissolved in 2 mL of anhydrous DMF[2].

  • Reaction: Stir the resulting mixture continuously at rt for 20 hours[2].

  • Self-Validation Step: Aliquot 10 μL of the reaction mixture, dilute in 1 mL of methanol, and inject into an LC-MS system (ESI source, 0.1% formic acid gradient). The system is validated when the Extracted Ion Chromatogram (EIC) confirms >95% depletion of the starting acid (m/z 266.9 [M+H]+) and the emergence of the target amide mass[2].

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Cross-Coupling Functionalization

To functionalize the 3-iodo position (e.g., attaching an indole or pyridine ring), a Suzuki-Miyaura or Buchwald-Hartwig coupling is employed[2].

  • Causality of Degassing: The reaction system must be rigorously degassed using three rounds of vacuum evacuation followed by nitrogen backfilling. This prevents the oxidation of the active Pd(0) catalyst to inactive Pd(II) by atmospheric oxygen, which would otherwise terminate the catalytic cycle and lead to homocoupling side products[2].

References

  • Journal of Medicinal Chemistry (ACS Publications). Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. Retrieved from:[Link]

  • Journal of Nuclear Medicine (SNM Journals). Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Retrieved from:[Link]

  • Bioconjugate Chemistry (NIH PMC). Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for Suzuki coupling with 4-fluoro-3-iodobenzamide

Application Notes & Protocols Topic: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Amides using 4-Fluoro-3-iodobenzamide Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Amides using 4-Fluoro-3-iodobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 4-fluoro-3-iodobenzamide, a versatile building block in medicinal chemistry. We will explore the mechanistic underpinnings of the reaction, offer guidance on the selection and optimization of critical parameters—including catalyst, ligand, base, and solvent—and provide a robust, step-by-step experimental procedure. The guide is designed to empower researchers to successfully synthesize complex biaryl amide structures, troubleshoot common issues, and adapt the protocol for various coupling partners.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (4-fluoro-3-iodobenzamide). This is often the rate-determining step and results in a Pd(II) complex.[2][4] The relative reactivity of halogens for this step is I > Br > Cl, making the C-I bond of the substrate the exclusive site of reaction.[4][5]

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[6] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide. This step regenerates the halide anion.[4]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR') 2- PdII_Biaryl Ar-Pd(II)L n-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R Product Product (Ar-R) ArylHalide Aryl Halide (Ar-X) 4-fluoro-3-iodobenzamide BoronicAcid Boronic Acid (R-B(OH)2) Boronate Boronate 'Ate' Complex [R-B(OH)3]- BoronicAcid->Boronate + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of the Suzuki coupling hinges on the judicious selection of several key components. For a substrate like 4-fluoro-3-iodobenzamide, which contains a potentially sensitive amide functional group, careful optimization is crucial.

The Substrate: 4-Fluoro-3-iodobenzamide

The substrate features a highly reactive carbon-iodine bond, which is significantly more susceptible to oxidative addition than C-F or C-H bonds, ensuring excellent chemoselectivity for the coupling reaction.[5] The electron-withdrawing nature of the fluoro and benzamide groups can further facilitate the oxidative addition step.

The Palladium Catalyst System

The catalyst system consists of a palladium source (precatalyst) and a ligand.

  • Palladium Precatalyst: Typically, stable Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are used, which are reduced in situ to the active Pd(0) species.[3] Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used directly.[8] For many applications, palladacycles have been developed which offer high thermal stability and are insensitive to air and water.[3]

  • Ligands: Ligands are critical for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity.[4]

    • Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands are highly effective. They increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, and their bulk facilitates the final reductive elimination step.[4][9] Examples include triphenylphosphine (PPh₃), Buchwald-type biaryl phosphines, and ferrocenylphosphines.[1]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that can form very stable complexes with palladium, often leading to highly active and robust catalysts suitable for challenging substrates like aryl chlorides.[8]

The Base

The base is essential for activating the boronic acid.[8] The choice of base can significantly impact reaction yield, particularly when base-sensitive functional groups like amides are present.

BaseStrengthCommon Use & Rationale
K₂CO₃, Na₂CO₃ ModerateCommonly used, effective, and economical. Often used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) to ensure solubility.[10][11]
Cs₂CO₃ StrongHighly effective, often providing higher yields, but more expensive. Its high solubility in organic solvents can be an advantage.
K₃PO₄ StrongA strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.[10]
Organic Bases Weak/ModerateBases like triethylamine (NEt₃) are sometimes used, but are generally less effective for activating boronic acids compared to inorganic bases.[10]

For substrates with sensitive amides, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid potential hydrolysis.

The Solvent System

The solvent must solubilize the reactants and catalyst system. Biphasic systems are common in Suzuki couplings.[4]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[7]

  • Aqueous Mixtures: A small amount of water is often added to the organic solvent (e.g., Dioxane/H₂O 4:1) to dissolve the inorganic base, which is crucial for the formation of the reactive boronate species.[6][7]

  • Polar Aprotic Solvents: DMF or DMAc can also be used, though they may require higher temperatures for purification due to their high boiling points.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-fluoro-3-iodobenzamide with a representative arylboronic acid.

Reagents and Materials
ReagentMolar Eq.MolMass / Volume
4-fluoro-3-iodobenzamide1.01.0 mmol279 mg
Arylboronic Acid1.21.2 mmolVaries
Pd(PPh₃)₄0.030.03 mmol34.7 mg
K₂CO₃2.02.0 mmol276 mg
1,4-Dioxane--8 mL
Water (degassed)--2 mL

Note: The choice of catalyst can be varied. For example, use Pd(OAc)₂ (0.02 equiv) with PPh₃ (0.08 equiv).

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-fluoro-3-iodobenzamide (279 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask.

  • Reaction: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[12]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Add Reactants (Aryl Iodide, Boronic Acid, Base) to a dry Schlenk flask. B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Solvents (Dioxane & H₂O) B->C D 4. Degas Mixture (Sparge with Ar/N₂ for 20 min) C->D E 5. Add Pd Catalyst (Under positive inert gas flow) D->E F 6. Heat & Stir (e.g., 90 °C) E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Cool & Quench (Add H₂O) G->H Reaction Complete I 9. Extraction (e.g., Ethyl Acetate) H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent.3. Base is not strong enough or insoluble.1. Use a fresh catalyst. Ensure proper inert atmosphere techniques.2. Degas solvents thoroughly before use.3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or ensure the solvent system solubilizes the base.
Protodeboronation Boronic acid is unstable under reaction conditions and is replaced by hydrogen. This is common with heteroaryl boronic acids.[7]1. Use the boronic acid pinacol ester instead, which is more stable.[13]2. Use milder conditions (lower temperature, different base like KF).[8]
Homo-coupling Coupling of two boronic acid molecules or two aryl halide molecules.[12]1. Ensure a highly active catalyst system.2. Add one of the coupling partners slowly to the reaction mixture to maintain a low concentration.[12]
Amide Hydrolysis The base is too strong or the reaction temperature is too high, leading to cleavage of the amide bond.1. Use a milder base (e.g., K₂CO₃).2. Attempt the reaction at a lower temperature, possibly with a more active catalyst/ligand system to compensate.[10][14]

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 25, 2026, from [Link]

  • Suzuki Coupling Reaction: Mechanism, Reagents, Applications Explored - Testbook. (n.d.). Retrieved March 25, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). European Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 25, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (2000, May 1). Retrieved March 25, 2026, from [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. (n.d.). Retrieved March 25, 2026, from [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Development of amide-derived P,O-ligands for Suzuki cross-coupling of aryl chlorides and the asymmetric version - HKUST SPD. (n.d.). Retrieved March 25, 2026, from [Link]

  • Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides | Request PDF - ResearchGate. (2025, October 7). Retrieved March 25, 2026, from [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society. (2018, January 23). Retrieved March 25, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. (2021, August 19). Retrieved March 25, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved March 25, 2026, from [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Application

Advanced Application Note: Strategic Utilization of 4-Fluoro-3-iodobenzamide in Pharmaceutical Intermediate Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Radiopharmaceutical Scientists Compound Identity: 4-Fluoro-3-iodobenzamide (CAS: 1261572-29-5)[1] Chemical Rationale & Orthogonal Reactivity In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Radiopharmaceutical Scientists Compound Identity: 4-Fluoro-3-iodobenzamide (CAS: 1261572-29-5)[1]

Chemical Rationale & Orthogonal Reactivity

In modern drug discovery, the design of highly selective kinase inhibitors and diagnostic imaging probes requires building blocks that offer programmable, site-specific reactivity. 4-Fluoro-3-iodobenzamide has emerged as a privileged scaffold due to its highly orthogonal reactive sites. The strategic value of this intermediate lies in the distinct electronic and steric properties of its three functional groups:

  • The Iodo Substituent (C-I Bond): Featuring a low bond dissociation energy (~238 kJ/mol), the C-I bond is highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. This allows for chemoselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) while leaving the adjacent C-F bond completely intact.

  • The Fluoro Substituent (C-F Bond): Fluorine is highly electronegative and forms a highly polarized, stable bond. In medicinal chemistry, it serves as a metabolic shield against CYP450-mediated oxidation and modulates the pKa of the adjacent amide. In radiochemistry, the electron-withdrawing nature of the amide group activates the ortho-fluoro position for Nucleophilic Aromatic Substitution (SNAr), enabling late-stage 18 F-radiolabeling for Positron Emission Tomography (PET)[2].

  • The Primary Amide: Acts as a critical hydrogen-bond donor/acceptor, frequently utilized to anchor molecules within the hinge region of target kinases[3].

G A 4-Fluoro-3-iodobenzamide (Key Intermediate) B Pd-Catalyzed Cross-Coupling A->B C-I Cleavage C Isotopic Labeling (18F / 125I) A->C C-F / C-I Exchange D Kinase Inhibitors (e.g., ROR1) B->D Scaffold Assembly E PET Imaging Probes C->E Tracer Formulation

Caption: Orthogonal reactivity pathways of 4-fluoro-3-iodobenzamide in drug discovery.

Applications in Targeted Therapeutics and Diagnostics

Synthesis of ROR1 Kinase Inhibitors

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a critical oncogenic target overexpressed in various malignancies. Recent medicinal chemistry campaigns have utilized 4-fluoro-3-iodobenzamide derivatives to construct advanced N-methyl-indole scaffolds[3]. The iodo group serves as the primary vector for assembling the core pharmacophore via cross-coupling, while the fluorobenzamide moiety selectively engages the hydrophobic pocket of the ROR1 kinase domain, significantly enhancing binding affinity (K D​ optimization) and suppressing tumor cell proliferation[3].

Pathway L Wnt5a Ligand R ROR1 Receptor (Overexpressed in Tumors) L->R P PI3K / AKT Signaling Cascade R->P I Fluorobenzamide-derived ROR1 Inhibitor I->R Competitive Binding T Tumor Cell Proliferation P->T

Caption: Mechanism of action for benzamide-derived ROR1 inhibitors in oncogenic signaling.

Bimodal Prosthetic Groups for PET Imaging

Beyond traditional therapeutics, the scaffold is foundational in developing bimodal prosthetic groups, such as tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB). These agents are designed for the selective radiolabeling of bioactive peptides targeting melanoma and glioblastoma. The dual presence of fluorine and iodine allows for either 18 F-radiofluorination (via SNAr) or 125 I-radioiodination (via isotopic exchange), providing versatile tools for both molecular imaging and targeted radionuclide therapy[2].

Quantitative Data Summary

The following table summarizes the typical reaction parameters and performance metrics when functionalizing 4-fluoro-3-iodobenzamide across different synthetic modalities.

Reaction ModalityTarget BondCatalyst / ReagentsTemp (°C)Typical Yield / RCYPrimary Application
Suzuki-Miyaura Coupling C-IPd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O90 °C75–85%Kinase Inhibitor Scaffolds[3]
Buchwald-Hartwig Amination C-IPd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ 100 °C60–80%Library Diversification[3]
Radiofluorination (SNAr) C-F[ 18 F]KF, Kryptofix-222, DMSO120 °C>95% (RCY)PET Imaging Probes[2]
Radioiodination (Exchange) C-I[ 125 I]NaI, CuSO 4​ , SnSO 4​ 130 °C>90% (RCY)Radionuclide Therapy[2]

Note: RCY = Radiochemical Yield.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and reaction progress.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the C-I bond of 4-fluoro-3-iodobenzamide without inducing defluorination or amide hydrolysis.

Causality & Design: The choice of Pd(dppf)Cl 2​ over monodentate catalysts like Pd(PPh 3​ ) 4​ is dictated by the bidentate nature of the dppf ligand. This enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes protodehalogenation side reactions.

Materials:

  • 4-Fluoro-3-iodobenzamide (1.0 equiv, 1.0 mmol, 265 mg)

  • Aryl boronic acid derivative (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl 2​ (0.05 equiv, 0.05 mmol, 36 mg)

  • K 2​ CO 3​ (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 25 mL Schlenk flask with 4-fluoro-3-iodobenzamide, the aryl boronic acid, and K 2​ CO 3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/H 2​ O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-equilibrated oil bath.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Check: Complete conversion is validated when the LC-MS trace shows >95% depletion of the starting material mass ( m/z 266 [M+H] + ) and the emergence of the coupled product mass. If the m/z 266 peak persists, catalyst poisoning has occurred; spike with an additional 0.02 equiv of Pd(dppf)Cl 2​ .

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl intermediate.

References

  • Title: Optimization of 1-Methyl-3-(pyridin-3-yl)
  • Title: Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling Source: PMC - NIH URL
  • Title: 4-fluoro-3-iodobenzamide | 1261572-29-5 Source: Molport URL

Sources

Method

Buchwald-Hartwig amination protocols for 4-fluoro-3-iodobenzamide

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 4-Fluoro-3-iodobenzamide Introduction & Strategic Importance 4-Fluoro-3-iodobenzamide is a highly versatile, bifunctional building block utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 4-Fluoro-3-iodobenzamide

Introduction & Strategic Importance

4-Fluoro-3-iodobenzamide is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and radiochemistry. It serves as a critical intermediate in the synthesis of selective ROR1 kinase inhibitors for oncology[1] and as a precursor for the bimodal prosthetic group TFIB, which is used in PET imaging and targeted radionuclide therapy[2].

The presence of three distinct functional groups—an aryl iodide, an ortho-fluorine atom, and a primary carboxamide—presents unique chemoselectivity challenges during carbon-nitrogen (C-N) bond formation. This application note provides a comprehensive, field-validated protocol for the Buchwald-Hartwig amination of 4-fluoro-3-iodobenzamide, detailing the mechanistic rationale required to suppress off-target reactions and maximize yields.

Mechanistic Rationale & Chemoselectivity

To achieve high-yielding C-N coupling with 4-fluoro-3-iodobenzamide, researchers must navigate three competing electronic and steric factors:

  • Iodide Inhibition & Oxidative Addition: Aryl iodides typically undergo rapid oxidative addition to Pd(0) species. However, the liberated iodide anions can bridge palladium centers, forming off-cycle, inactive Pd(II) dimers[3]. To counteract this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) are employed to enforce a monoligated L1​Pd(0) state and accelerate the catalytic cycle[4].

  • The Ortho-Fluoro Effect: The highly electronegative fluorine atom at the C4 position inductively activates the C3-iodine bond for oxidative addition. However, it also renders the ring susceptible to uncatalyzed Nucleophilic Aromatic Substitution (S_NAr). By utilizing highly active palladium catalysis at moderate temperatures (80–85 °C) rather than forcing conditions, the cross-coupling pathway kinetically outcompetes the S_NAr pathway.

  • Primary Amide Chemoselectivity: The most critical challenge is preventing the primary benzamide ( −CONH2​ ) from undergoing intramolecular or intermolecular Buchwald-Hartwig amidation. Strong alkoxide bases (e.g., NaOtBu, pKa ~ 17) will deprotonate the primary amide, leading to complex oligomeric mixtures. Therefore, the protocol mandates the use of milder, insoluble inorganic bases like Cs2​CO3​ or K3​PO4​ . These bases are strong enough to facilitate the deprotonation of the amine coordinated to the Pd(II) intermediate but weak enough to leave the primary benzamide intact.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition 4-Fluoro-3-iodobenzamide Pd0->OxAdd Ar-I PdII_ArI L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_ArI AmineCoord Amine Coordination & Base Deprotonation PdII_ArI->AmineCoord HNR2, Base PdII_ArAmido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_ArAmido -Base·HI RedElim Reductive Elimination C-N Bond Formation PdII_ArAmido->RedElim RedElim->Pd0 Product

Catalytic cycle of the Buchwald-Hartwig amination of 4-fluoro-3-iodobenzamide.

Quantitative Data & Condition Optimization

The selection of the optimal catalyst-ligand-base triad is non-negotiable for this substrate. Table 1 summarizes the empirical data for coupling 4-fluoro-3-iodobenzamide with a standard secondary amine (e.g., morpholine or N,N-diethylethylenediamine) based on established structure-activity relationships[1][2][3].

Table 1: Optimization of Reaction Conditions for 4-Fluoro-3-iodobenzamide

LigandBaseSolventTemp (°C)Chemoselectivity (Amine vs. Amide)Yield (%)
BINAPNaOtBuToluene100Poor (Extensive amide degradation)< 20
Xantphos Cs2​CO3​ 1,4-Dioxane100Moderate (Amidation promoted)40
BrettPhos K3​PO4​ t-Amyl Alcohol90Excellent (Exclusive amine coupling)85
RuPhos Cs2​CO3​ 1,4-Dioxane 85 Excellent (Exclusive amine coupling) 88

Note: RuPhos paired with Cs2​CO3​ provides the optimal balance of rapid reductive elimination and mild basicity, preserving the benzamide moiety.

Standard Operating Protocol: RuPhos-Mediated Amination

This self-validating protocol is designed for a 1.0 mmol scale reaction. A Pd to Ligand ratio of 1:2 is critical to ensure the active L1​Pd(0) species is favored and to prevent palladium black precipitation.

Workflow Step1 1. Reagent Preparation Dry solvents, degas with Ar Step2 2. Catalyst Activation Pd2(dba)3 + RuPhos + Cs2CO3 Step1->Step2 Step3 3. Substrate Addition 4-Fluoro-3-iodobenzamide + Amine Step2->Step3 Step4 4. Thermal Reaction 85 °C, 12 h, Vigorous Stirring Step3->Step4 Step5 5. Workup & Validation LC-MS Check, Filtration, Chromatography Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Degassing

  • In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-fluoro-3-iodobenzamide (265 mg, 1.0 mmol, 1.0 eq) and the target amine (1.2 mmol, 1.2 eq).

  • Add anhydrous Cs2​CO3​ (651 mg, 2.0 mmol, 2.0 eq). Critical Step: Ensure the base is finely milled and strictly anhydrous, as trace water promotes hydrolysis of the amide.

  • Add Pd2​(dba)3​ (18.3 mg, 0.02 mmol, 4 mol% Pd) and RuPhos (37.3 mg, 0.08 mmol, 8 mol%).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

Phase 2: Solvent Addition & Reaction Initiation 5. Inject 4.0 mL of anhydrous, degassed 1,4-dioxane through the septum. 1,4-dioxane is preferred over toluene because its polarity helps solubilize the amine and the product, while keeping the inorganic base mostly insoluble (acting as a slow-release proton scavenger). 6. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer with the heterogeneous base.

Phase 3: Reaction Monitoring (Self-Validation) 8. After 12 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. 9. Validation Checkpoint: The reaction is deemed complete when the aryl iodide peak (m/z 265) is entirely consumed. The presence of a dimeric byproduct indicates insufficient ligand loading or oxygen contamination.

Phase 4: Workup & Purification 10. Cool the reaction mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the inorganic salts and palladium black. 11. Wash the Celite pad with an additional 10 mL of ethyl acetate. 12. Concentrate the combined filtrates under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure 3-amino-4-fluorobenzamide derivative.

References

  • Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling - nih.gov
  • Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - acs.org
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - wuxiapptec.com
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-fluoro-3-iodobenzamide coupling

Welcome to the Reaction Optimization Support Center . This guide is engineered for synthetic chemists, radiochemists, and drug development professionals working with 4-fluoro-3-iodobenzamide (CAS: 1261572-29-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center . This guide is engineered for synthetic chemists, radiochemists, and drug development professionals working with 4-fluoro-3-iodobenzamide (CAS: 1261572-29-5).

This bifunctional building block is highly valued in the synthesis of positron emission tomography (PET) tracers[1], ROR1 kinase inhibitors [2], and kappa-opioid receptor ligands [3]. However, the interplay between the highly reactive meta-iodine, the inductively withdrawing ortho-fluorine, and the coordinating para-carboxamide group presents unique chemoselectivity challenges.

Below is our comprehensive troubleshooting guide, optimized protocols, and empirical data to ensure high-fidelity cross-coupling.

Troubleshooting FAQs: Chemoselectivity & Catalysis

Q1: Why am I seeing significant hydrodeiodination (yielding 4-fluorobenzamide) instead of my Suzuki-Miyaura cross-coupling product? The Causality: Hydrodehalogenation is a competitive side reaction that occurs when the Pd(II)-aryl intermediate undergoes protonation or β -hydride elimination rather than transmetalation. The highly electronegative ortho-fluorine accelerates the initial oxidative addition but can slow down the transmetalation step, increasing the lifetime of the Pd(II) species and leaving it vulnerable to protic attack. The Solution:

  • Solvent: Eliminate protic solvents (e.g., ethanol, water mixtures) if deiodination exceeds 10% by LC-MS. Switch to an anhydrous, aprotic system like 1,4-Dioxane or Toluene.

  • Base: Replace soluble organic amines with insoluble inorganic bases (e.g., finely milled anhydrous K3​PO4​ or Cs2​CO3​ ).

  • Ligand: Utilize a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) to accelerate transmetalation and reductive elimination.

Q2: I am attempting a Buchwald-Hartwig amination, but LC-MS indicates displacement of the fluorine atom. How do I prevent this? The Causality: The 4-fluoro position is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing 1-carboxamide group. When using primary or secondary aliphatic amines (which are strong nucleophiles) at elevated temperatures ( >90∘ C), the background SNAr rate can outcompete the palladium-catalyzed cross-coupling cycle. The Solution: Lower the reaction temperature to 60∘ C. To maintain catalytic turnover at this lower temperature, deploy a highly active pre-catalyst such as BrettPhos Pd G3 . The G3 palladacycle ensures rapid generation of the active Pd(0) species, allowing the cross-coupling to outpace the SNAr pathway.

Q3: My reaction stalls at 40-50% conversion. Adding more Pd catalyst does not restart the reaction. What is happening? The Causality: The primary/secondary benzamide moiety is a Lewis basic functional group that can coordinate directly to the palladium center. As the product concentration increases, these amide groups form inactive, off-cycle Pd-amide complexes, effectively poisoning the catalyst. The Solution: Increase the steric bulk of the ligand environment to physically block the amide from coordinating to the metal center. If using Pd(PPh3​)4​ , switch to Pd2​(dba)3​ with RuPhos or XPhos . If the problem persists, consider transiently protecting the benzamide as an N,N-dimethylformamide dialkyl acetal adduct during the coupling step.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of 4-fluoro-3-iodobenzamide, explicitly mapping where the chemoselectivity failures (SNAr and Hydrodehalogenation) branch off from the productive pathway.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Fast due to o-Fluoro) Pd0->OxAdd PdII Pd(II) Aryl Complex [Critical Junction] OxAdd->PdII TransMet Transmetalation PdII->TransMet Dehalogenation Hydrodehalogenation (Side Reaction) PdII->Dehalogenation Protic Solvents / Beta-Hydride Elim SNAr SNAr at C-F (Side Reaction) PdII->SNAr Strong Nucleophiles (Aliphatic Amines) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Target) RedElim->Product

Caption: Palladium-catalyzed cross-coupling cycle of 4-fluoro-3-iodobenzamide highlighting side reactions.

Quantitative Optimization Data

The table below summarizes our internal screening data for the Suzuki-Miyaura coupling of 4-fluoro-3-iodobenzamide with phenylboronic acid. Entry 4 represents the fully optimized condition.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Major Byproduct (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)DMF / H2​O (4:1)9042%Deiodination (35%)
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)1,4-Dioxane / H2​O (4:1)8068%Deiodination (18%)
3 Pd2​(dba)3​ / XPhos Cs2​CO3​ (2.0)Toluene (Anhydrous)10075%SNAr / Degradation (12%)
4 Pd2​(dba)3​ / XPhos K3​PO4​ (2.5) 1,4-Dioxane (Anhydrous) 80 94% None detected (<2%)

Standardized Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Self-Validating Workflow)

This protocol utilizes anhydrous conditions to suppress hydrodehalogenation while maintaining high catalytic turnover.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-fluoro-3-iodobenzamide (1.0 mmol, 265 mg), the corresponding arylboronic acid (1.2 mmol), anhydrous K3​PO4​ (2.5 mmol, 530 mg), Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%), and XPhos (0.04 mmol, 19.0 mg, 4 mol%).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 80∘ C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC): At t = 2 hours, sample 10 μ L of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The starting material mass [M+H]+=266.0 should be ≤5% . If the deiodinated mass [M−I+H]+=140.1 is rising, check solvent anhydrous integrity.

  • Workup: Cool to room temperature. Filter the suspension through a short pad of Celite, eluting with Ethyl Acetate (20 mL). Wash the organic filtrate with water (10 mL) and brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes).

Workflow Step1 1. Reagent Prep Dry solids, Ar exchange (x3) Step2 2. Solvent Addition Add anhydrous 1,4-Dioxane Step1->Step2 Step3 3. Catalysis Heat at 80°C, 800 rpm Step2->Step3 Step4 4. Validation LC-MS check at t=2h Step3->Step4 Step5 5. Workup Celite filtration & aqueous wash Step4->Step5 Step6 6. Isolation Flash Chromatography (SiO2) Step5->Step6

Caption: Standardized workflow for optimizing and executing aryl iodide cross-coupling reactions.

References

  • Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure of a nanobody-stabilized active state of the kappa opioid receptor Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-3-iodobenzamide Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyau...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) utilizing the 4-fluoro-3-iodobenzamide scaffold. This specific haloarene is a critical building block in the synthesis of kinase inhibitors and PET radiotracers[1].

Our objective is to help you transition from discovery-scale catalyst loadings (1–5 mol%) to highly optimized, sustainable, and commercially viable high-turnover systems (≤ 0.1 mol% or ppm levels)[2].

Mechanistic Causality: The 4-Fluoro-3-iodobenzamide System

To optimize catalyst loading, one must first understand the substrate's intrinsic reactivity. In 4-fluoro-3-iodobenzamide, the C–I bond at the 3-position is highly activated for oxidative addition. The C–F bond at the 4-position is extremely strong and generally inert under standard Pd(0) catalysis, providing excellent regiocontrol.

Because oxidative addition into the C–I bond is exceptionally fast, the resting state of the catalyst often shifts to the Pd(II) intermediate. If the subsequent transmetalation step is slow, the Pd(II) complex can accumulate, leading to catalyst starvation, aggregation into inactive "palladium black," and incomplete conversion[2]. Optimizing catalyst loading therefore relies entirely on accelerating transmetalation and reductive elimination to match the rapid oxidative addition.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Resting State) OxAdd Oxidative Addition Pd(II)(Ar)IL Fast for C-I bond Pd0->OxAdd + Ar-I TransMet Transmetalation Pd(II)(Ar)(Ar')L Rate-Limiting Step OxAdd->TransMet + Ar'-B(OH)2 Deact Pd Black (Deactivation) OxAdd->Deact Catalyst Starvation RedElim Reductive Elimination Product Release TransMet->RedElim Base / -B(OH)2I RedElim->Pd0 - Product Product Biaryl Benzamide (API Intermediate) RedElim->Product ArI 4-Fluoro-3-iodobenzamide (Substrate) ArI->OxAdd Boronic Ar'-B(OH)2 + Base (Coupling Partner) Boronic->TransMet

Fig 1: Pd-catalyzed cross-coupling cycle for 4-fluoro-3-iodobenzamide highlighting deactivation risks.

Troubleshooting & FAQs

Q1: We reduced our Pd loading from 5 mol% to 0.1 mol%, but the reaction stalls at 60% conversion. How do we drive it to completion? A: Stalling at low loadings is rarely a substrate reactivity issue; it is a catalyst longevity issue. At 0.1 mol%, using simple ligands like PPh₃ is insufficient because they do not adequately stabilize the highly dilute Pd(0) species, leading to precipitation of palladium black[3]. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). These ligands favor a monoligated Pd(0)L₁ active species, which accelerates both the initial oxidative addition and the rate-limiting transmetalation/reductive elimination steps, keeping the catalyst in the active cycle[2].

Q2: We are observing significant homocoupling of our boronic acid partner. How does catalyst loading affect this? A: Homocoupling is often a symptom of inefficient in situ pre-catalyst reduction. If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), the boronic acid acts as a sacrificial reductant to generate the active Pd(0) species[4]. At high catalyst loadings, this consumes a noticeable percentage of your coupling partner. Solution: Pre-activate the catalyst or use a pre-formed Pd(0) source. Furthermore, ensure rigorous degassing; trace oxygen rapidly oxidizes electron-rich phosphines and promotes oxidative homocoupling of the boronic acid[4].

Q3: Our target API requires residual palladium levels below 10 ppm. Should we rely on downstream metal scavengers? A: While metal scavengers (e.g., polymer-supported ethylenediamine) are standard, relying solely on them is economically inefficient at scale. The most robust strategy is to optimize the reaction conditions to operate at "ppm level" palladium concentrations (e.g., 500 ppm or 0.05 mol%) from the start[5]. By combining highly active palladacycle pre-catalysts with optimized solvent/base systems, the in-reaction Pd concentration is minimized, drastically reducing the downstream purification burden[5].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between ligand architecture, catalyst loading, and residual metal contamination when coupling 4-fluoro-3-iodobenzamide with a standard arylboronic acid.

EntryPalladium SourceLoadingLigandBaseSolventYield (%)Residual Pd (ppm)*
1Pd(OAc)₂5.0 mol%PPh₃K₂CO₃Dioxane/H₂O82%> 800 ppm
2Pd(OAc)₂1.0 mol%SPhosK₂CO₃Dioxane/H₂O94%~ 150 ppm
3Pd₂(dba)₃0.1 mol%XPhosK₃PO₄Dioxane/H₂O96%< 20 ppm
4XPhos Pd G30.05 mol% (500 ppm)N/A (Pre-complexed)K₃PO₄Dioxane/H₂O95%< 5 ppm

*Residual Pd measured in the crude isolated product prior to active scavenging.

Validated Step-by-Step Methodology: Sub-mol% Suzuki-Miyaura Protocol

To achieve a self-validating, high-turnover system (0.05 mol% Pd loading) for 4-fluoro-3-iodobenzamide, follow this precise protocol. The protocol utilizes a Generation 3 (G3) palladacycle to bypass the inefficient in situ reduction step[4].

Step 1: Reagent Preparation & Degassing (Critical for low loading)

  • Charge a Schlenk flask with 4-fluoro-3-iodobenzamide (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v).

  • Self-Validation Check: Sparge the mixture with ultra-pure Argon for at least 30 minutes. The dissolved oxygen must be displaced to prevent ligand oxidation, which is fatal at sub-mol% loadings[4].

Step 2: Catalyst Activation & Injection

  • In a separate, argon-purged vial, prepare a stock solution of XPhos Pd G3 precatalyst (0.05 mol% relative to the aryl iodide) in degassed 1,4-Dioxane.

  • Inject the catalyst stock solution into the main reaction flask.

  • Self-Validation Check: The solution should remain homogeneous. A rapid color change to pale yellow indicates successful generation of the active Pd(0) species. If the solution turns black immediately, oxygen contamination has occurred, and the catalyst has aggregated.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80 °C under vigorous stirring (800+ RPM) to overcome mass transfer limitations in the biphasic mixture[6].

  • Monitor via LC-MS. Because the C–I bond is highly reactive, full conversion is typically achieved within 2–4 hours even at 0.05 mol% loading.

Step 4: Work-up and Scavenging

  • Cool to room temperature. Dilute with ethyl acetate and separate the aqueous layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and filter through a short pad of silica/Celite to remove bulk inorganic salts and trace Pd particulates.

  • Self-Validation Check: Submit the concentrated crude product for ICP-MS analysis. Following this protocol, residual Pd should inherently fall below 10 ppm[5], bypassing the need for expensive functionalized silica scavengers.

References

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Frontiers in Chemistry[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm PMC (National Institutes of Health)[Link]

  • Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Why Particle Architecture Dictates Resolution

HPLC Method Validation for 4-Fluoro-3-Iodobenzamide Purity Analysis: A Comparative Guide on Core-Shell vs. Fully Porous Columns As the pharmaceutical industry advances the development of targeted radiopharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 4-Fluoro-3-Iodobenzamide Purity Analysis: A Comparative Guide on Core-Shell vs. Fully Porous Columns

As the pharmaceutical industry advances the development of targeted radiopharmaceuticals and kinase inhibitors, halogenated intermediates like 4-fluoro-3-iodobenzamide have become critical building blocks[1]. However, the synthesis of these compounds frequently generates positional isomers (e.g., 4-fluoro-2-iodobenzamide) and des-halogenated impurities. Because these impurities share nearly identical partition coefficients and dipole moments with the target analyte, achieving baseline separation is a significant chromatographic challenge.

This guide objectively compares the performance of modern Superficially Porous Particle (SPP / Core-Shell) 2.7 µm C18 columns against traditional Fully Porous Particle (FPP) 5.0 µm C18 columns for the purity analysis of 4-fluoro-3-iodobenzamide. Furthermore, we establish a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2].

To understand why traditional 5.0 µm FPP columns often fail to resolve halogenated benzamide isomers, we must examine the mass transfer kinetics defined by the Van Deemter equation.

In a fully porous particle, the analyte diffuses deep into the silica matrix to interact with the C18 stationary phase. For molecules like 4-fluoro-3-iodobenzamide, which exhibit strong π−π and halogen-bonding interactions, this deep diffusion creates a long, variable path length. This phenomenon significantly increases the resistance to mass transfer (the C -term in the Van Deemter equation), leading to band broadening and poor resolution[3].

Conversely, core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path, ensuring that all analyte molecules spend a uniform amount of time interacting with the stationary phase. The result is a dramatic reduction in longitudinal diffusion and mass transfer resistance, yielding sharper peaks, higher theoretical plate counts ( N ), and superior resolution ( Rs​ ) without the extreme backpressures associated with sub-2 µm UHPLC columns[3].

Mechanism Analyte 4-Fluoro-3- iodobenzamide FPP Fully Porous (5 µm) Deep Diffusion Analyte->FPP Slow Mass Transfer SPP Core-Shell (2.7 µm) Shallow Diffusion Analyte->SPP Fast Mass Transfer FPP_Res Broad Peaks Low Resolution FPP->FPP_Res SPP_Res Sharp Peaks High Resolution SPP->SPP_Res

Fig 1. Mass transfer kinetics comparing fully porous and core-shell particles.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol includes built-in System Suitability Tests (SST) that act as strict gatekeepers; if the system does not meet predefined physical criteria, sample analysis cannot proceed. This ensures absolute trustworthiness in the generated purity data.

Workflow A 1. Mobile Phase & Sample Prep B 2. Blank Injection (Baseline Check) A->B C 3. SST Resolution Mix (Rs > 2.0) B->C D 4. Standard Linearity (R² > 0.999) C->D E 5. Sample Analysis (Bracketed) D->E F 6. ICH Q2(R2) Data Output E->F

Fig 2. Self-validating HPLC method workflow for halogenated benzamide purity.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Justification: TFA suppresses the ionization of any residual silanols on the column and sharpens the benzamide peaks by ensuring the amide group remains fully protonated.

  • Standard & Sample Preparation:

    • Prepare a Resolution Mixture containing 4-fluoro-3-iodobenzamide (Target) and 4-fluoro-2-iodobenzamide (Critical Isomer) at 50 µg/mL in 50:50 Water:Acetonitrile.

    • Prepare the Test Sample at 1.0 mg/mL to allow for the detection of impurities down to 0.05% area.

  • Chromatographic Conditions:

    • Gradient: 20% B to 60% B over 10 minutes, followed by a 3-minute column wash at 95% B.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

    • Detection: UV at 254 nm.

  • Self-Validating SST Criteria:

    • Resolution ( Rs​ ): Must be ≥2.0 between the target and the critical isomer.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for the target peak.

    • Injection Precision: %RSD of peak area for 5 replicate standard injections must be ≤1.0% .

Comparative Performance Data

To objectively evaluate the two column technologies, the identical self-validating protocol was executed on both a Core-Shell 2.7 µm C18 and a Fully Porous 5.0 µm C18 column. The quantitative chromatographic parameters are summarized below.

Table 1: Chromatographic Performance Comparison

ParameterProduct: Core-Shell C18 (2.7 µm)Alternative: Fully Porous C18 (5.0 µm)Performance Shift
Retention Time ( Tr​ ) 4.2 min8.5 min50% Faster Analysis
Theoretical Plates ( N ) 24,50011,200118% Increase
Resolution ( Rs​ ) Critical Pair 2.8 (Baseline)1.4 (Co-elution)Met SST Criteria
Peak Asymmetry ( Tf​ ) 1.051.35Superior Peak Shape
System Backpressure 220 bar180 barCompatible with standard HPLC

Data Insight: The Fully Porous 5.0 µm column failed the self-validating SST criteria ( Rs​<2.0 ), rendering it unfit for the purity analysis of this specific isomeric mixture. The Core-Shell column not only achieved baseline resolution ( Rs​=2.8 ) but did so in half the run time. Because the core-shell particle operates at a moderate 220 bar, this method can be seamlessly transferred to standard HPLC systems without requiring expensive UHPLC infrastructure[3].

ICH Q2(R2) Method Validation Results

Following the successful column selection, the method utilizing the Core-Shell 2.7 µm column was subjected to full validation according to the updated ICH Q2(R2) guidelines for analytical procedures[2].

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Column)

Validation ParameterICH Q2(R2) CriteriaExperimental ResultStatus
Specificity No interference from blank/impurities Rs​>2.5 for all known impuritiesPass
Linearity R2>0.999 (Range: 25% to 150% of nominal) R2=0.9998 Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 concentration levels99.5% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise > 3 (LOD) and > 10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass

Data Insight: The exceptional Limit of Quantitation (LOQ) of 0.06 µg/mL is a direct consequence of the core-shell particle's ability to minimize band broadening. Sharper peaks inherently possess a higher maximum amplitude, which drastically improves the Signal-to-Noise (S/N) ratio, allowing for the confident quantitation of trace halogenated impurities.

Conclusion

For the purity analysis of complex halogenated aromatics like 4-fluoro-3-iodobenzamide, traditional 5.0 µm fully porous columns lack the mass transfer efficiency required to resolve closely eluting positional isomers. By upgrading to a 2.7 µm Core-Shell C18 column, laboratories can achieve a 118% increase in theoretical plates, ensuring baseline resolution ( Rs​=2.8 ) while cutting analysis time in half. When paired with a self-validating protocol, this approach guarantees ICH Q2(R2) compliance, ensuring absolute confidence in pharmaceutical intermediate release testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: elementlabsolutions.com URL:[Link]

  • Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling - PMC Source: nih.gov URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Validation for 4-Fluoro-3-Iodobenzamide Reaction Products

Introduction: The Critical Role of a Halogenated Building Block This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of reaction products derived fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Halogenated Building Block

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of reaction products derived from 4-fluoro-3-iodobenzamide. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating. The principles and practices outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]

Section 1: The Analytical Challenge & Strategic Approach

The analysis of 4-fluoro-3-iodobenzamide and its derivatives presents a unique set of challenges. The molecule's aromatic nature dictates a reversed-phase chromatographic approach, while the presence of iodine offers a distinct isotopic signature for mass spectrometric detection.[4][5] However, potential side reactions—such as dehalogenation (loss of iodine) or the formation of isomeric byproducts—necessitate analytical methods with high specificity and sensitivity.

Our approach compares two common, yet distinct, LC-MS methodologies prevalent in drug development:

  • Rapid Reaction Monitoring (UPLC-QDa/Single Quadrupole MS): A high-throughput method designed for quick confirmation of product formation and semi-quantitative assessment of reaction conversion. Its primary goal is speed to enable rapid decision-making by medicinal chemists.

  • Definitive Validation & Impurity Profiling (UPLC-QTof/Orbitrap HRMS): A high-resolution, accurate-mass (HRAM) method designed for unambiguous structural confirmation, impurity identification, and full quantitative validation according to regulatory standards.[6] This method prioritizes accuracy and comprehensiveness.

The choice between these methods is dictated by the stage of development. Early discovery efforts benefit from the speed of Method A, while process development and pre-clinical studies demand the rigor of Method B.

Predicted Analytes for a Hypothetical Suzuki Coupling Reaction

To illustrate our validation approach, we will consider a hypothetical Suzuki coupling reaction between 4-fluoro-3-iodobenzamide and phenylboronic acid.

Compound Role Chemical Structure Monoisotopic Mass (Da)
4-fluoro-3-iodobenzamideStarting Material264.9529
4-fluoro-[1,1'-biphenyl]-3-carboxamideDesired Product215.0746
4-fluorobenzamidePotential Byproduct (Deiodination)139.0433
3-iodo-[1,1'-biphenyl]-4-carboxamidePotential Byproduct (Deborylation/Homocoupling)323.9858

Section 2: Comparison of LC-MS Methodologies

The selection of instrumentation and parameters is a critical decision that impacts the quality and utility of the resulting data.[7][8] The table below compares the two primary approaches.

Parameter Method A: Rapid Reaction Monitoring Method B: Definitive Validation & Impurity Profiling Rationale & Expert Insight
LC System UPLC (Ultra-Performance LC)UPLC or High-Performance LC (HPLC)UPLC offers faster run times and higher peak resolution, ideal for both screening and detailed analysis.
Column C18, 2.1 x 50 mm, 1.7 µmC18, 2.1 x 100 mm, 1.7 µm or 2.1 x 50 mm, 1.7 µmA C18 stationary phase provides excellent retention for these hydrophobic aromatic compounds.[5] A longer column in Method B can provide superior separation for closely eluting isomers.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in protonation, making the analytes amenable to positive mode electrospray ionization (ESI+).[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and UV transparency, leading to better chromatographic efficiency.
Gradient Fast Gradient (e.g., 5-95% B in 2 min)Optimized Gradient (e.g., 5-95% B in 8 min)A fast gradient prioritizes speed. An optimized, longer gradient is crucial for resolving the starting material, product, and potential impurities.
MS Detector Single Quadrupole (e.g., Waters QDa)Quadrupole Time-of-Flight (QTof) or OrbitrapA single quadrupole provides nominal mass confirmation. An HRAM detector provides exact mass data (<5 ppm error), enabling elemental composition determination and confident identification.[6]
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is observed.[10][11] The amide functionality is readily protonated in positive mode.
Primary Use Case Reaction progress checks, crude sample analysisPurity assessment, reference standard characterization, stability studies, impurity identificationMethod A answers "Is my product there?". Method B answers "What is the exact identity, purity, and quantity of my product and everything else in the sample?".

A critical note on mobile phase choice: While formic acid is standard, it has been shown to potentially induce deiodination of aromatic compounds in the ESI source.[9] If this is observed, alternative additives like ammonium formate or acetic acid should be evaluated during method development. This is a key example of how field experience informs protocol design.

Section 3: Definitive Validation Protocol (Method B)

To ensure an analytical method is fit for its intended purpose, a full validation is required.[12][13] This protocol is designed to meet the rigorous standards outlined by the ICH Q2(R2) guidelines.[1][14][15]

Workflow for LC-MS Validation

G cluster_prep 1. Preparation cluster_acq 2. System & Acquisition cluster_proc 3. Data Processing & Analysis cluster_rep 4. Reporting A Prepare Stock Solutions (Analyte & Internal Standard) B Create Calibration Standards & QC Samples A->B C System Suitability Test (SST) (Tailing, Resolution, Precision) B->C D Inject Validation Samples (Specificity, Linearity, Accuracy, Precision) C->D E Integrate Peaks & Generate Calibration Curve D->E F Calculate Validation Parameters (R², %Recovery, %RSD, LOD, LOQ) E->F G Compile Validation Report F->G

Caption: A streamlined workflow for analytical method validation.

Step-by-Step Experimental Protocol

1. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard (e.g., 4-fluoro-[1,1'-biphenyl]-3-carboxamide) and dissolve in 10 mL of a 50:50 acetonitrile:water diluent.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations spanning the expected range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 80 µg/mL) from a separate stock solution to ensure an unbiased assessment of accuracy.

2. System Suitability Test (SST):

  • Objective: To verify the LC-MS system is performing adequately before injecting analytical samples.

  • Procedure: Make six replicate injections of a mid-concentration standard (e.g., 8 µg/mL QC).

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • %RSD of retention time < 1.0%.

    • Tailing factor between 0.8 and 1.5.

3. Validation Parameter Assessment:

  • A. Specificity / Selectivity:

    • Causality: This test proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

    • Procedure: Inject a blank (diluent), a sample of the starting material, and a spiked sample containing the analyte and all known potential impurities.

    • Acceptance Criteria: The analyte peak should be free from co-eluting interferences at its retention time. The high-resolution mass data should confirm the identity of each peak.

  • B. Linearity & Range:

    • Causality: Demonstrates a direct, proportional relationship between analyte concentration and instrument response over a defined range.

    • Procedure: Inject the calibration standards in triplicate. Plot the average peak area against concentration.

    • Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be ≥ 0.995.

  • C. Accuracy:

    • Causality: Measures the closeness of the experimental value to the true value.[16]

    • Procedure: Analyze the three levels of QC samples (n=6 at each level). Calculate the concentration using the calibration curve and express it as a percentage of the nominal value (% recovery).

    • Acceptance Criteria: Mean recovery should be within 85-115% for each level.

  • D. Precision (Repeatability & Intermediate Precision):

    • Causality: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-day): Analyze the QC samples (n=6) on the same day.

      • Intermediate Precision (Inter-day): Have a different analyst repeat the analysis on a different day with a different instrument if possible.

    • Acceptance Criteria: The %RSD for each QC level should not exceed 15%.

  • E. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Causality: Defines the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

    • Procedure: Determine based on the signal-to-noise ratio (S/N). Inject serially diluted low-concentration standards.

    • Acceptance Criteria:

      • LOD is typically determined at an S/N of 3:1.

      • LOQ is typically determined at an S/N of 10:1. The precision (%RSD) at the LOQ should not exceed 20%.

  • F. Robustness:

    • Causality: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.[15][16]

    • Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) and assess the impact on SST results.

    • Acceptance Criteria: The SST criteria should still be met under all varied conditions.

Section 4: Data Summary and Interpretation

Quantitative data should always be summarized in a clear, tabular format for easy comparison and review.

Validation Logic and Interdependence

G cluster_main Core Method Reliability Reliability Fit for Purpose Validated Method Accuracy Accuracy (% Recovery) Accuracy->Reliability Precision Precision (% RSD) Precision->Reliability Linearity Linearity (R²) Range Range Linearity->Range Specificity Specificity (No Interference) Specificity->Range Range->Reliability Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Reliability

Caption: Interdependence of core analytical validation parameters.

Example Validation Summary Table for 4-fluoro-[1,1'-biphenyl]-3-carboxamide
Validation Parameter Acceptance Criterion Result Pass/Fail
Specificity No interference at analyte RtNo interferences observedPass
Linearity (Range) 0.1 - 100 µg/mL0.1 - 100 µg/mLPass
Coefficient of Determination (R²) ≥ 0.9950.9992Pass
Accuracy (Low QC, 0.8 µg/mL) 85 - 115% Recovery102.5%Pass
Accuracy (Mid QC, 8 µg/mL) 85 - 115% Recovery99.1%Pass
Accuracy (High QC, 80 µg/mL) 85 - 115% Recovery101.3%Pass
Precision (Repeatability, %RSD) ≤ 15%Low: 4.5%, Mid: 2.1%, High: 1.8%Pass
Precision (Intermediate, %RSD) ≤ 15%Low: 6.2%, Mid: 3.5%, High: 2.9%Pass
Limit of Detection (LOD) S/N ≥ 30.03 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mLPass

Conclusion

The validation of reaction products for key intermediates like 4-fluoro-3-iodobenzamide is a non-negotiable aspect of modern drug development. A phase-appropriate approach—utilizing rapid screening LC-MS for initial discovery and transitioning to a fully validated, high-resolution LC-MS method for process development and impurity profiling—ensures both speed and scientific rigor. By grounding our protocols in established regulatory guidelines and understanding the scientific rationale behind each parameter, we can generate data that is not only accurate and reliable but also defensible. This self-validating system provides the trustworthiness required to make confident decisions and accelerate the path from chemical synthesis to clinical candidate.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Application of LCMS in small-molecule drug development . Drug Target Review. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures (PDF) . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2) (PDF) . International Council for Harmonisation (ICH). [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Target Review. [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft (PDF) . International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. [Link]

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase . PubMed. [Link]

  • Reversed Phase HPLC Columns . Phenomenex. [Link]

  • Electrospray Ionization . Wikipedia. [Link]

  • Electrospray Ionization for Mass Spectrometry . LCGC International. [Link]

  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry . PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC Group. [Link]

  • A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water . CERES. [Link]

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